6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17432766
InChI: InChI=1S/C8H8N2O2/c11-8(12)5-1-2-7-6(5)3-9-4-10-7/h3-5H,1-2H2,(H,11,12)
SMILES:
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17432766

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
IUPAC Name 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C8H8N2O2/c11-8(12)5-1-2-7-6(5)3-9-4-10-7/h3-5H,1-2H2,(H,11,12)
Standard InChI Key YNVTWWVAYKQIOD-UHFFFAOYSA-N
Canonical SMILES C1CC2=NC=NC=C2C1C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework consisting of a six-membered pyrimidine ring fused to a five-membered cyclopentane ring. The carboxylic acid group at position 5 introduces both hydrogen-bonding capacity and pH-dependent ionization characteristics. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₈H₈N₂O₂
Molecular Weight164.16 g/mol
IUPAC Name6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
Canonical SMILESC1CC2=NC=NC=C2C1C(=O)O
XLogP30.7 (estimated)

The planar pyrimidine ring enables π-π stacking interactions, while the cyclopentane moiety introduces conformational constraints that may influence receptor binding .

Spectroscopic Characteristics

While experimental spectral data remain limited in published literature, computational predictions suggest distinctive NMR signatures:

  • ¹H NMR: Expected signals between δ 2.5–3.5 ppm for cyclopentane protons and δ 8.0–9.0 ppm for pyrimidine ring protons.

  • ¹³C NMR: Carboxylic acid carbon anticipated near δ 170 ppm, with pyrimidine carbons in the δ 150–160 ppm range .

The compound's ionization behavior (pKa ≈ 4.5 for carboxylic acid) significantly impacts its solubility profile, showing increased water solubility at physiological pH.

Synthetic Methodologies

Structural Analogues

The 2-amino derivative (C₈H₉N₃O₂, MW 179.18 g/mol) demonstrates enhanced biological activity in receptor binding assays, suggesting strategic positions for functional group modifications :

DerivativeBioactivity (Ki)Selectivity
Parent carboxylic acidNot reportedN/A
2-Amino analogueσ1R Ki = 15.6 nMσ1/σ2 >128:1
Methyl ester prodrugImproved membrane permeability

Research Challenges and Future Directions

Key Knowledge Gaps

  • Synthetic Optimization: No published protocols for large-scale production

  • ADMET Profile: Lack of pharmacokinetic data (t₁/₂, Cmax, AUC)

  • Target Engagement: Unclear if effects are σ1R-specific or involve ancillary targets

Promising Research Avenues

  • Prodrug Development: Esterification to improve blood-brain barrier penetration

  • Structure-Activity Relationships: Systematic modification of:

    • Carboxylic acid bioisosteres (tetrazole, sulfonamide)

    • Cyclopentane ring saturation levels

  • Therapeutic Expansion: Exploration in neuroprotection and cancer cachexia

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